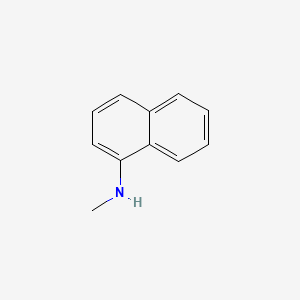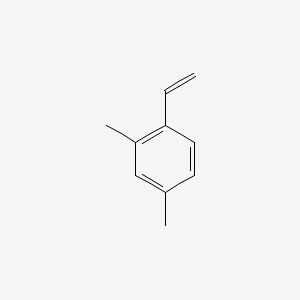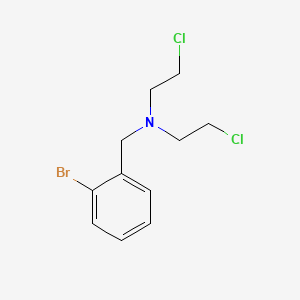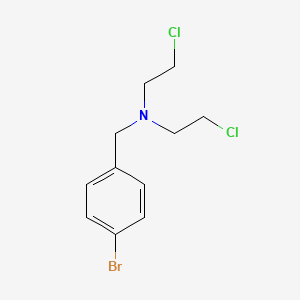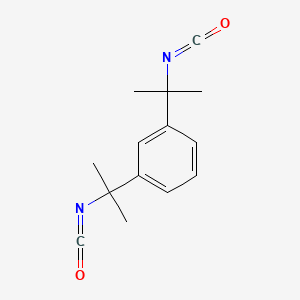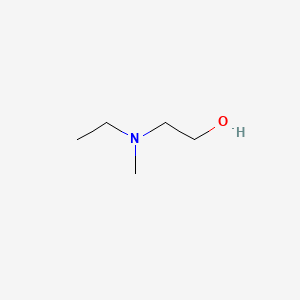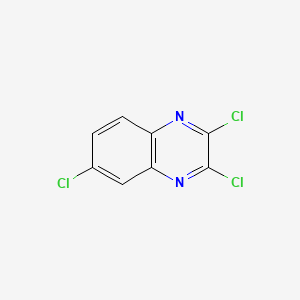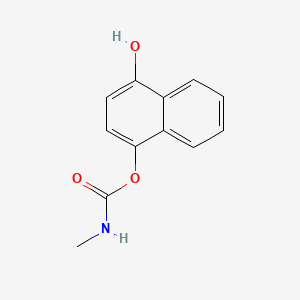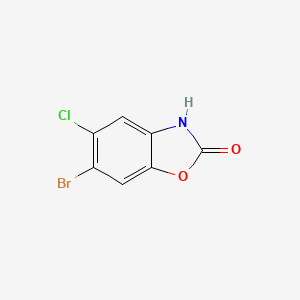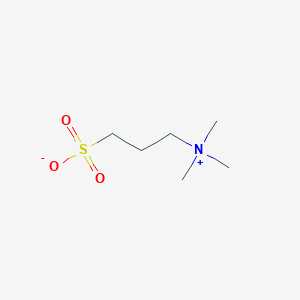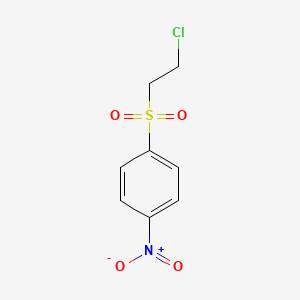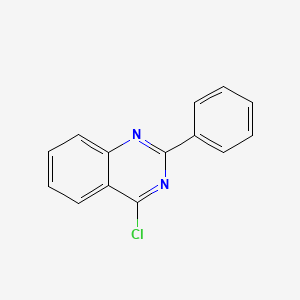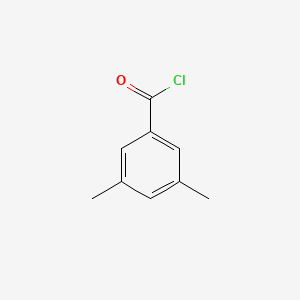
3-(Bromomethyl)benzamide
Descripción general
Descripción
3-(Bromomethyl)benzamide is a chemical compound that is structurally related to benzamide derivatives. While the provided papers do not directly discuss 3-(Bromomethyl)benzamide, they do provide insights into similar brominated benzamide compounds and their properties, synthesis, and applications. These compounds are of interest due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of brominated benzamide derivatives is often achieved through the reaction of brominated benzoic acids with amines or amides. For example, 2-bromo-N-(2,4-difluorobenzyl)benzamide was synthesized with a high yield of 92% by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine . Similarly, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives . These methods suggest that 3-(Bromomethyl)benzamide could potentially be synthesized through analogous reactions involving the appropriate brominated starting materials and amines.
Molecular Structure Analysis
The molecular structure of brominated benzamide derivatives is characterized by the presence of a benzamide moiety and one or more bromine atoms attached to the benzene ring. X-ray diffraction analysis has been used to determine the crystal structures of these compounds, revealing details such as bond lengths, angles, and molecular conformations. For instance, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was established by single-crystal X-ray diffraction analysis . The molecular geometry and vibrational frequencies of similar compounds have also been calculated using density functional theory (DFT) .
Chemical Reactions Analysis
Brominated benzamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group, in particular, is a versatile functional group that can undergo nucleophilic substitution reactions. Although the provided papers do not detail specific reactions of 3-(Bromomethyl)benzamide, they do discuss the reactivity of related compounds. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 led to the formation of arylphenols .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzamide derivatives are influenced by their molecular structure. These compounds typically exhibit solid-state structures stabilized by hydrogen bonds and π-interactions, as seen in the crystal packing of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides . Theoretical calculations, such as DFT, provide insights into the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of these compounds . The presence of bromine atoms can also affect the density and solubility of these compounds.
Aplicaciones Científicas De Investigación
Antioxidant and Antibacterial Activities
- Scientific Field: Biochemistry
- Application Summary: Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity, determined by total antioxidant, free radical scavenging, and metal chelating activity . They have also been tested for their in vitro growth inhibitory activity against different bacteria .
- Methods of Application: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified and analyzed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds exhibited effective metal chelate activity . The new compounds also demonstrated in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Synthesis of Drug Candidates
- Scientific Field: Medicinal Chemistry
- Application Summary: N-(3-Amino-4-methylphenyl)benzamide, a type of benzamide, is a crucial raw material and intermediate in the synthesis of many drug candidates .
- Methods of Application: A continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide and determine intrinsic reaction kinetics parameters . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
- Results: The established kinetic model could calculate the selectivity and conversion of the acylation reaction, which were in good agreement with the experimental results . The kinetic model was used to optimize reaction conditions, as a result, N-(3-Amino-4-methylphenyl)benzamide was synthesized in the microreactor with a yield of 85.7% within 10 minutes .
Synthesis of Functionalized Carbazoles
- Scientific Field: Organic Chemistry
- Application Summary: Benzamide compounds, such as (bromomethyl)benzene, have been used in the synthesis of functionalized carbazoles . Carbazoles are a class of organic compounds that have a wide range of applications, including in the pharmaceutical industry and materials science .
- Methods of Application: The annulation method has been successfully extended to (bromomethyl)benzene as well as 1,3,5-tri(bromomethyl)benzene . The Lewis acid-mediated cascade approach indicated that arenes were found to react less favorably with the indolyl-2-methylacetate substrate than with the comparable 2-(bromomethyl)indole .
- Results: The results of the Lewis acid-mediated cascade approach indicated that arenes were found to react less favorably with the indolyl-2-methylacetate substrate than with the comparable 2-(bromomethyl)indole .
Industrial Applications
- Scientific Field: Industrial Chemistry
- Application Summary: Amide compounds, including benzamides, are widely used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture .
- Methods of Application: The specific methods of application can vary widely depending on the industry and the specific use of the amide compound .
- Results: The use of amide compounds in these industries can lead to improved product performance, such as increased durability or enhanced functionality .
Anti-Platelet Activity
- Scientific Field: Pharmacology
- Application Summary: Some amide derivatives, including benzamides, have shown anti-platelet activity . This could be potentially useful in the treatment of conditions such as heart disease and stroke, where blood clotting can be a problem .
- Methods of Application: The specific methods of application can vary widely depending on the specific compound and its intended use .
- Results: The use of amide compounds in these applications can lead to improved patient outcomes, such as reduced risk of heart attack or stroke .
Drug Discovery
- Scientific Field: Medicinal Chemistry
- Application Summary: Recently, amide compounds, including benzamides, have been used in drug discovery . They can serve as crucial building blocks of many drug candidates .
- Methods of Application: A continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide and determine intrinsic reaction kinetics parameters .
- Results: The established kinetic model could calculate the selectivity and conversion of the acylation reaction, which were in good agreement with the experimental results .
Safety And Hazards
3-(Bromomethyl)benzamide should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .
Direcciones Futuras
While specific future directions for 3-(Bromomethyl)benzamide are not explicitly mentioned in the available literature, benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, new synthetic methods for this type of compounds can be of considerable importance .
Propiedades
IUPAC Name |
3-(bromomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRDZVRYRNYLMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342733 | |
| Record name | 3-(bromomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)benzamide | |
CAS RN |
509073-67-0 | |
| Record name | 3-(bromomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



